![molecular formula C14H11N3S2 B14278308 2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile CAS No. 163928-46-9](/img/structure/B14278308.png)
2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique electronic properties and structural versatility .
Preparation Methods
The synthesis of 2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile typically involves the condensation of thiophene derivatives with malononitrile. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other electronic materials
Mechanism of Action
The mechanism of action of 2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in various biochemical processes, potentially affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
- Thiophene-2-boronic acid pinacol ester
- 2-[(thiophen-2-yl)methylidene]propanedinitrile
- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
These compounds share structural similarities but differ in their specific functional groups and electronic properties.
Properties
CAS No. |
163928-46-9 |
|---|---|
Molecular Formula |
C14H11N3S2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-[[5-[5-(dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H11N3S2/c1-17(2)14-6-5-13(19-14)12-4-3-11(18-12)7-10(8-15)9-16/h3-7H,1-2H3 |
InChI Key |
MAACKGDCFNZTRW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(S1)C2=CC=C(S2)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


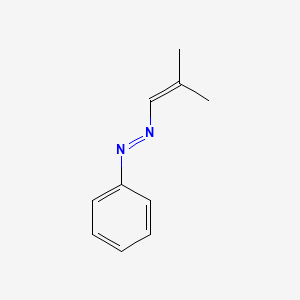
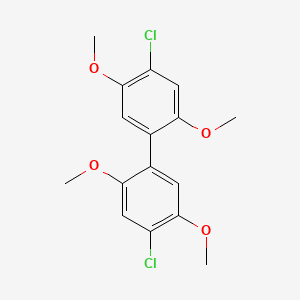
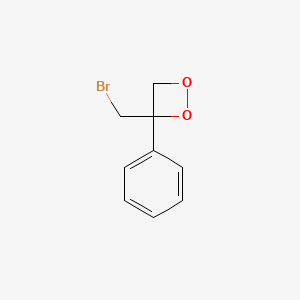
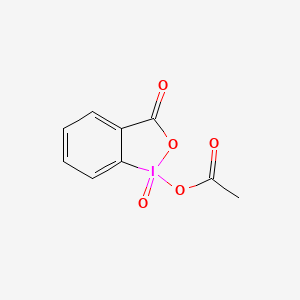
dimethyl-](/img/structure/B14278263.png)
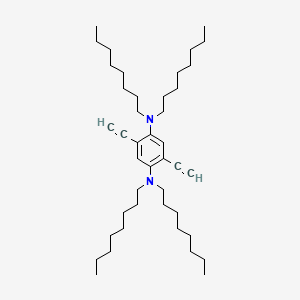

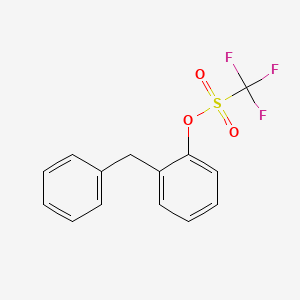

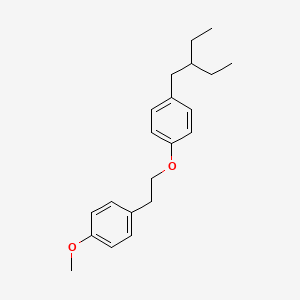
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
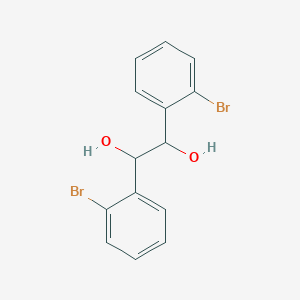
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
